N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cholinesterase, which plays a crucial role in nerve signal transmission .
Mode of Action
Related compounds have been found to inhibit acetylcholinesterase, which could potentially lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
Based on the potential inhibition of acetylcholinesterase, it could be inferred that this compound may affect the cholinergic pathway .
Result of Action
Related compounds have shown neuroprotective effects and cognition-enhancing properties .
Preparation Methods
The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide typically involves the reaction of 2-aminobenzothiazole with acetic anhydride to form the acetamido derivative, followed by the reaction with propanoyl chloride under appropriate conditions . The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide can be compared with other benzothiazole derivatives such as:
N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides: These compounds have shown similar anticonvulsant and antimicrobial activities.
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: This derivative has been studied for its potential anticancer properties.
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide: This compound has demonstrated significant antimicrobial activity.
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-3-11(17)15-12-14-9-5-4-8(13-7(2)16)6-10(9)18-12/h4-6H,3H2,1-2H3,(H,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZAVEARZSPUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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